4-Chloro-3-fluorophenylacetonitrile
Overview
Description
4-Chloro-3-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenylacetonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amides and Carboxylic Acids: From hydrolysis.
Amines: From reduction.
Oxidized Derivatives: From oxidation.
Scientific Research Applications
4-Chloro-3-fluorophenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
- 4-Chlorophenylacetonitrile
- 3-Fluorophenylacetonitrile
- 4-Bromo-3-fluorophenylacetonitrile
Comparison: 4-Chloro-3-fluorophenylacetonitrile is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and the types of reactions it undergoes. Compared to 4-Chlorophenylacetonitrile, the additional fluoro group can enhance its electron-withdrawing effects, making it more reactive in certain nucleophilic substitution reactions. Similarly, the presence of the chloro group distinguishes it from 3-Fluorophenylacetonitrile, affecting its overall chemical behavior .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYHCGSWMSFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396673 | |
Record name | 4-Chloro-3-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251570-03-3 | |
Record name | 4-Chloro-3-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-3-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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